molecular formula C9H12N2O2 B602294 2-Hydroxy-N-(pyridin-4-yl)butanamide CAS No. 1864897-67-5

2-Hydroxy-N-(pyridin-4-yl)butanamide

Cat. No.: B602294
CAS No.: 1864897-67-5
M. Wt: 180.21
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Description

2-Hydroxy-N-(pyridin-4-yl)butanamide (C₉H₁₂N₂O₂; molecular weight: 180.21 g/mol) is a hydroxyamide derivative featuring a pyridine ring at the N-substituent position. It serves as a key intermediate in synthesizing pharmacologically relevant compounds, such as the impurity associated with famotidine (Famotidine Impurity 1, CAS# 1864897-67-5) . Its synthesis involves the reduction of 2-Oxo-N-(pyridin-4-yl)butanamide (C₉H₁₀N₂O₂, molecular weight: 178.19 g/mol), highlighting its role in medicinal chemistry workflows .

Properties

IUPAC Name

2-hydroxy-N-pyridin-4-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-8(12)9(13)11-7-3-5-10-6-4-7/h3-6,8,12H,2H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVYEIKENQNJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(pyridin-4-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural analogs vary in backbone (e.g., benzamide vs. butanamide), substituent groups (e.g., methoxy, sulfamoyl), and stereochemical complexity. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Analogs
Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents/Features
2-Hydroxy-N-(pyridin-4-yl)butanamide C₉H₁₂N₂O₂ 180.21 Not reported Not reported Pyridin-4-yl, hydroxybutanamide
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B) C₁₆H₁₇NO₃ 271.31 96 34 Benzamide, methoxyphenethyl group
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Not reported 76 Sulfamoyl, pentanamide, isoindolinone
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Complex ~800–850 (estimated) Not reported Not reported Stereocenters, phenoxy, tetrahydro-pyrimidinyl
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives Varies (e.g., C₂₅H₁₈ClN₃) 466–545 268–287 67–81 Chloro, nitro, bromo substituents

Physical and Spectral Properties

  • Melting Points : The pyridine derivatives in exhibit high melting points (268–287°C), likely due to strong intermolecular forces from halogen/nitro groups. In contrast, Rip-B melts at 96°C, reflecting weaker crystalline packing in benzamide analogs .
  • Spectral Data: Rip-B: ¹H/¹³C-NMR confirmed methoxy and phenethyl groups (δH 3.8 ppm for OCH₃) . Target Compound: Not explicitly reported, but its precursor (2-Oxo-N-(pyridin-4-yl)butanamide) shows characteristic carbonyl signals in IR/NMR .

Biological Activity

2-Hydroxy-N-(pyridin-4-yl)butanamide, also known as a derivative of pyridine, has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including a hydroxyl group and a pyridine moiety, which may contribute to its diverse biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents.
  • Antioxidant Properties : Preliminary studies suggest that the compound possesses antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Antiproliferative Activity

A study conducted on hydroxypyridones, including derivatives similar to this compound, revealed potent cytotoxic effects against non-small cell lung cancer (NSCLC) lines such as A549 and NCI-H522. These compounds were found to be cytostatic in A549 cells and cytotoxic in NCI-H522 cells, indicating their potential as anticancer agents .

Table 1: Antiproliferative Activity of Hydroxypyridones

CompoundCell LineCytotoxicity (IC50 μM)
3-Hydroxy-4-pyridoneA549>10
3-Hydroxy-4-thiopyridoneNCI-H522<5
This compoundTBDTBD

Enzyme Inhibition Studies

The enzyme inhibition potential of this compound has been explored in various contexts. For instance, related compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. These findings suggest that similar mechanisms may be at play for this compound, warranting further investigation into its inhibitory effects on HDACs and other relevant enzymes .

Antioxidant Activity

The antioxidant properties of this compound are supported by studies demonstrating its ability to scavenge free radicals. Compounds with similar structures have exhibited significant DPPH radical scavenging activity, indicating that this compound may also contribute to reducing oxidative stress .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid96
Compound X86
This compoundTBD

Case Studies

Several case studies have highlighted the biological relevance of pyridine derivatives. For instance, the antiproliferative effects observed in specific cancer cell lines underscore the need for further clinical evaluations of compounds like this compound. These studies often employ molecular docking and in vitro assays to elucidate the mechanisms of action at the cellular level .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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